2-Bromopropane-d7 chemical properties and physical data
2-Bromopropane-d7 chemical properties and physical data
This in-depth technical guide provides a thorough overview of the chemical properties, physical data, and key applications of 2-Bromopropane-d7. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols and explores the role of this deuterated compound in modern chemical synthesis and analysis.
Core Chemical and Physical Data
2-Bromopropane-d7, also known as isopropyl-d7 bromide, is the deuterated analogue of 2-bromopropane. The substitution of hydrogen atoms with deuterium isotopes imparts unique properties that are valuable in a range of scientific applications, from synthetic chemistry to metabolic research.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Bromopropane-d7 are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value |
| Molecular Formula | C₃D₇Br |
| Molecular Weight | 130.03 g/mol [1] |
| CAS Number | 39091-63-9 |
| Appearance | Colorless liquid |
| Density | 1.383 g/mL at 25 °C |
| Boiling Point | 59 °C[2] |
| Melting Point | -89 °C[2] |
| Refractive Index | n20/D 1.421[2] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
| Isotopic Purity | 98 atom % D |
Safety Information
2-Bromopropane-d7 is a hazardous substance and requires careful handling in a laboratory setting. The following table outlines its key safety classifications and handling precautions.
| Hazard Category | GHS Classification |
| Pictograms | Flame, Health Hazard |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor[3]. H360FD: May damage fertility or the unborn child[3]. H373: May cause damage to organs through prolonged or repeated exposure[3]. |
| Precautionary Statements | P202, P210, P233, P240, P241, P308 + P313 |
Experimental Protocols
2-Bromopropane-d7 is a versatile reagent in organic synthesis, particularly for introducing a deuterated isopropyl group. Below are detailed methodologies for two common applications.
Synthesis of a Deuterated Pharmaceutical Analogue: (S)-Propranolol-d7
This protocol describes the synthesis of (S)-Propranolol-d7, a deuterated beta-blocker, using 2-Bromopropane-d7 as a key starting material. Deuteration can enhance the metabolic stability of pharmaceuticals.
Materials:
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1-Naphthol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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2-Bromopropane-d7
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(S)-(-)-1-Amino-2-propanol
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Anhydrous Methanol
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Diethyl ether
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Procedure:
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Synthesis of 1-(Isopropoxy-d7)-naphthalene:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-naphthol (1.0 eq) in anhydrous DMF dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Cool the reaction mixture back to 0 °C and add 2-Bromopropane-d7 (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1-(Isopropoxy-d7)-naphthalene.
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Synthesis of (S)-Propranolol-d7:
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To a solution of 1-(Isopropoxy-d7)-naphthalene (1.0 eq) in anhydrous methanol, add (S)-(-)-1-Amino-2-propanol (1.2 eq).
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Heat the reaction mixture to reflux and stir for 24 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude (S)-Propranolol-d7.
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Further purification can be achieved by recrystallization or column chromatography.
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Grignard Reagent Formation and Subsequent Reaction
2-Bromopropane-d7 can be used to prepare a deuterated Grignard reagent, a powerful nucleophile in organic synthesis.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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2-Bromopropane-d7
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A suitable electrophile (e.g., a ketone or aldehyde)
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Aqueous solution of a weak acid (e.g., ammonium chloride)
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Formation of Isopropyl-d7-magnesium bromide:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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In the dropping funnel, prepare a solution of 2-Bromopropane-d7 (1.0 eq) in anhydrous diethyl ether.
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Add a small portion of the 2-Bromopropane-d7 solution to the magnesium. The reaction is initiated, which is often indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
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Once the reaction has started, add the remaining 2-Bromopropane-d7 solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with an Electrophile (Example: Acetone):
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude deuterated alcohol.
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Signaling Pathways and Experimental Workflows
Visualizing complex processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow involving 2-Bromopropane-d7.
Caption: Simplified beta-adrenergic signaling pathway antagonized by (S)-Propranolol-d7.
Caption: A typical workflow for the synthesis and analysis of a deuterated compound.
Applications in Research and Development
The primary utility of 2-Bromopropane-d7 stems from the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a slower rate of cleavage for C-D bonds versus C-H bonds. This property is exploited in several areas:
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Drug Metabolism Studies: By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites. The synthesis of deuterated propranolol is a prime example of this application.
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Mechanistic Studies: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can determine if a particular C-H bond is broken in the rate-determining step of a reaction.
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Internal Standards in Mass Spectrometry: Deuterated compounds like 2-Bromopropane-d7 are used to synthesize internal standards for quantitative analysis by mass spectrometry. These standards have nearly identical chemical properties to the analyte of interest but a different mass, allowing for accurate quantification.
References
- 1. clearsynth.com [clearsynth.com]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]
